molecular formula C19H18F3NO2 B12935270 1-Benzyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid

1-Benzyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B12935270
M. Wt: 349.3 g/mol
InChI Key: OTRULTXHXWDKOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid (CAS: 169750-31-6) is a pyrrolidine derivative featuring a benzyl group at position 1 and a 4-(trifluoromethyl)phenyl substituent at position 4 of the pyrrolidine ring. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, making this compound a candidate for pharmaceutical and agrochemical applications. Its Canadian HS code is 2933990020, classifying it under heterocyclic compounds with an unfused five-membered ring .

Properties

Molecular Formula

C19H18F3NO2

Molecular Weight

349.3 g/mol

IUPAC Name

1-benzyl-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C19H18F3NO2/c20-19(21,22)15-8-6-14(7-9-15)16-11-23(12-17(16)18(24)25)10-13-4-2-1-3-5-13/h1-9,16-17H,10-12H2,(H,24,25)

InChI Key

OTRULTXHXWDKOS-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Enantioselective Catalytic Hydrogenation

A central method for preparing 1-Benzyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid involves enantioselective hydrogenation of pyrrolidine precursors catalyzed by ruthenium-based homogeneous catalysts. This approach is favored for its ability to deliver high yields and excellent enantiomeric purity under moderate conditions.

  • Process Description:

    • Starting from a suitable pyrrolidine precursor bearing halogenated aryl substituents, the compound undergoes homogeneous catalytic hydrogenation in the presence of a Ru-catalyst.
    • The reaction is typically carried out at room temperature or slightly elevated temperatures.
    • After hydrogenation, the reaction mixture is basified and extracted with organic solvents to remove the catalyst.
    • The product is precipitated from the aqueous phase at its isoelectric point, yielding the desired enantiomerically pure acid.
  • Advantages:

    • High enantiomeric excess (>99.9% ee) is achievable, often eliminating the need for further chiral purification.
    • The process is economical and scalable for industrial production.
    • Mild reaction conditions reduce side reactions and degradation.
  • Example Data:

Parameter Typical Value
Catalyst Ru-based homogeneous catalyst
Temperature Room temperature (20-25 °C)
Reaction time 18-24 hours
Enantiomeric excess (ee) >99.9%
Yield >99%
Purification Precipitation at isoelectric point

Multi-Step Organic Synthesis Including Nucleophilic Substitution and Cyclization

Research Findings and Optimization

  • The enantioselective hydrogenation method using Ru-catalysts has been demonstrated to be highly efficient, yielding products with >99% purity and enantiomeric excess, suitable for pharmaceutical applications without further chiral separation.
  • Reaction parameters such as catalyst loading, temperature, solvent choice, and reaction time have been optimized to balance yield and stereoselectivity.
  • The use of trifluoroacetic acid and N-(methoxymethyl)-N-(phenylmethyl)-N-(trimethylsilyl)methylamine as additives has been reported to improve reaction outcomes.
  • Post-reaction workup involving basification, extraction, and acidification is critical for isolating the product in high purity.

Summary Table of Preparation Methods

Preparation Method Key Features Advantages Typical Yield & Purity
Enantioselective Ru-catalyzed hydrogenation Homogeneous catalysis, mild conditions, high ee High stereoselectivity, scalable >99% yield, >99.9% ee
Multi-step organic synthesis with Pd-catalyzed coupling Cross-coupling for aryl substitution, nucleophilic substitution for benzylation Versatile, allows structural modifications Moderate to high yields (58-76%)
Use of protecting groups and ester intermediates Boc protection, esterification, deprotection Improved selectivity and purification High purity intermediates

Chemical Reactions Analysis

Oxidation Reactions

The pyrrolidine ring and aromatic systems undergo oxidation under controlled conditions:

Reagents/ConditionsReaction SiteProductsReferences
KMnO₄ (aqueous acidic/basic)Pyrrolidine ringHydroxylated derivatives or ring-opened products
Ozone (O₃) followed by reductive workupBenzyl groupCleavage to benzoic acid derivatives

Key findings:

  • Oxidative ring-opening with KMnO₄ produces γ-lactam or dicarboxylic acid derivatives depending on pH.

  • Ozonolysis of the benzyl group yields phenylacetic acid analogues.

Reduction Reactions

The carboxylic acid and aromatic groups participate in selective reductions:

Reagents/ConditionsReaction SiteProductsReferences
LiAlH₄ (anhydrous THF)Carboxylic acidPrimary alcohol (pyrrolidin-3-yl-methanol)
H₂/Pd-C (ethanol, 50°C)Benzyl groupDeprotected pyrrolidine derivative

Key findings:

  • LiAlH₄ reduces the carboxylic acid to a primary alcohol without affecting the trifluoromethyl group .

  • Catalytic hydrogenation removes the benzyl protecting group, enabling downstream functionalization .

Nucleophilic Substitution

The benzyl group and pyrrolidine nitrogen serve as sites for nucleophilic attacks:

Reagents/ConditionsReaction SiteProductsReferences
NaN₃ (DMF, 100°C)Benzyl groupAzide-substituted pyrrolidine
RNH₂ (DCM, room temperature)Pyrrolidine nitrogenSecondary/tertiary amine derivatives

Key findings:

  • Azide substitution facilitates click chemistry applications.

  • Amine nucleophiles modify the nitrogen center, altering pharmacological properties .

Enantioselective Hydrogenation

Synthetic routes emphasize stereochemical control:

Reagents/ConditionsReaction SiteProductsReferences
Rhodium/(R)-BINAP (H₂, 50 psi)Prochiral enamine(3S,4R)-configured product (ee >98%)

Key findings:

  • Asymmetric hydrogenation using Rh/(R)-BINAP achieves high enantiomeric excess (ee) for CNS-targeting intermediates .

  • pH control (6.5–7.5) prevents epimerization during synthesis .

Carboxylic Acid Derivative Formation

The carboxylic acid undergoes typical transformations:

Reagents/ConditionsProductsReferences
SOCl₂ → RNH₂Amides (e.g., peptidomimetics)
DCC/DMAP + ROHEsters (improved membrane permeability)

Key findings:

  • Amide derivatives show enhanced binding to neurological targets .

  • Methyl/ethyl esters serve as prodrug forms.

Stability and Side Reactions

Critical stability data under varying conditions:

ConditionObservationReferences
Acidic (HCl, 80°C)Partial epimerization at C3/C4
Basic (NaOH, 60°C)Hydrolysis of trifluoromethyl group

Scientific Research Applications

1-Benzyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrrolidine ring contributes to the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The following table compares 1-benzyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid with structurally related compounds:

Compound Name Substituent at Position 4 CAS Number Key Properties References
This compound 4-(trifluoromethyl)phenyl 169750-31-6 High lipophilicity; HS code: 2933990020
1-Benzyl-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid 2-fluorophenyl 874990-50-8 Lower lipophilicity; safety data available (GHS-compliant SDS)
(3R,4R)-1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride 4-chlorophenyl 2459946-49-5 Hydrochloride salt form; enhanced solubility in polar solvents
Key Observations:
  • Trifluoromethyl vs.
  • Safety Profile: The 2-fluorophenyl analog (CAS: 874990-50-8) has a documented safety data sheet (SDS) under UN GHS revision 8, highlighting hazards such as respiratory irritation upon inhalation .
  • Salt Forms : The 4-chlorophenyl analog is synthesized as a hydrochloride salt (CAS: 2459946-49-5), which may enhance bioavailability compared to the free acid form of the target compound .
Target Compound

Limited synthetic details are available in the evidence. However, structurally related compounds provide context:

  • Crude Yield and Purity : A related pyrrolidine-3-carboxylic acid derivative (CAS: N/A, ) achieved a 68% crude yield with >99% LC purity, suggesting efficient synthetic routes for similar scaffolds .
  • Spectroscopic Data : FTIR and MS data for analogs (e.g., 3358 cm⁻¹ for N-H stretches, m/z 466 for molecular ion peaks) indicate standard characterization methods for this class .
Regulatory and Commercial Status
  • The trifluoromethyl variant (CAS: 169750-31-6) is commercially cataloged under HS code 2933990020, aligning with its heterocyclic classification .
  • The 2-fluorophenyl analog (CAS: 874990-50-8) is listed on Echemi.com ’s SDS database, indicating industrial relevance .

Biological Activity

1-Benzyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid, also referred to as (3S,4R)-1-benzyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid, is a compound with notable biological activity. Its structure, characterized by a pyrrolidine ring and a trifluoromethyl group, suggests potential interactions with biological targets that could lead to therapeutic applications.

  • Molecular Formula : C19H18F3NO2
  • Molecular Weight : 349.35 g/mol
  • CAS Number : 1394827-69-0
  • Boiling Point : Approximately 457.8 ± 45.0 °C (predicted)
  • Density : 1.303 ± 0.06 g/cm³ (predicted)
  • pKa : 3.59 ± 0.40 (predicted) .

The biological activity of this compound can be attributed to its structural features that may influence its interaction with various biological pathways. The trifluoromethyl group is known to enhance lipophilicity, potentially improving membrane permeability and biological availability.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, studies on related pyrrolidine derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism often involves the inhibition of tubulin polymerization, which is crucial for cancer cell mitosis.

CompoundIC50 (µM)Cell Line
Compound A0.56HL-60
Compound B1.0A549
(3S,4R)-1-Benzyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acidTBDTBD

Anti-inflammatory Properties

The compound's potential anti-inflammatory effects are also noteworthy. Similar derivatives have been shown to inhibit pro-inflammatory cytokines, suggesting that this compound may modulate inflammatory pathways.

Case Studies and Research Findings

A comprehensive review of benzo[b]furan derivatives highlighted the importance of structural modifications in enhancing biological activity. The presence of the trifluoromethyl group was associated with increased potency against certain cancer cell lines .

In a study focusing on the synthesis and biological evaluation of pyrrolidine derivatives, compounds exhibiting similar structural motifs were assessed for their ability to inhibit tubulin polymerization and induce apoptosis in cancer cells . The findings indicated that modifications at specific positions on the pyrrolidine ring significantly influenced biological outcomes.

Q & A

What are the common synthetic routes for 1-Benzyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid, and how can stereochemical control be achieved?

Basic
The synthesis typically involves multi-step routes, starting with the construction of the pyrrolidine core. A key intermediate is the tert-butoxycarbonyl (Boc)-protected derivative, such as trans-N-Boc-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid (CAS: 169248-97-9), which is synthesized via cyclization of pre-functionalized aryl-pyrrolidine precursors. For example, describes the use of Boc-protection to stabilize intermediates during functionalization. Catalytic hydrogenation or palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) may introduce the 4-(trifluoromethyl)phenyl group. Solvent systems like DMF or toluene, combined with transition-metal catalysts (e.g., Pd/C), are critical for high yields (≥90%) .

Advanced
Stereochemical control is achieved through chiral auxiliaries or asymmetric catalysis. highlights the use of Boc-protected L-proline derivatives to enforce trans-configuration in the pyrrolidine ring. For enantioselective synthesis, chiral ligands (e.g., BINAP) with palladium catalysts can direct the spatial arrangement of substituents. Post-synthetic deprotection (e.g., TFA-mediated Boc removal) followed by benzylation via nucleophilic substitution ensures final product integrity. Impurities from racemization are minimized by low-temperature reactions (<0°C) and inert atmospheres .

How can researchers resolve conflicting spectroscopic data (e.g., NMR, LCMS) for this compound?

Basic
Conflicting NMR data often arise from dynamic rotational isomerism in the pyrrolidine ring or solvent-dependent shifts. Standardize analysis using deuterated DMSO or CDCl3 and record spectra at 25°C. Compare observed splitting patterns with computational predictions (e.g., DFT-based NMR simulations). For LCMS discrepancies, optimize mobile phases (e.g., acetonitrile/0.1% formic acid) to reduce adduct formation and confirm molecular ion ([M+H]+) integrity .

Advanced
For unresolved stereoisomers, use chiral HPLC columns (e.g., Chiralpak IA/IB) with hexane/isopropanol gradients. demonstrates the utility of 2D NMR (COSY, NOESY) to assign spatial proximities, particularly between the benzyl and trifluoromethylphenyl groups. High-resolution mass spectrometry (HRMS) with <2 ppm error validates molecular formulas. Cross-reference with crystallographic data (if available) to resolve ambiguities in substituent orientation .

What methodologies are effective for analyzing metabolic stability or in vitro pharmacokinetics of this compound?

Advanced
Use microsomal incubation (human/rat liver microsomes) with NADPH cofactors to assess metabolic stability. Monitor parent compound depletion via LCMS/MS over 60 minutes. For permeability, employ Caco-2 cell monolayers or PAMPA assays, calculating apparent permeability coefficients (Papp). Plasma protein binding is quantified using equilibrium dialysis (e.g., Rapid Equilibrium Dialysis devices) with LCMS detection. ’s protocols for pyrazole analogs (e.g., LCMS purity >97%) are adaptable here .

How do structural modifications (e.g., substituent position, fluorination) impact biological activity?

Advanced
The trifluoromethyl group enhances metabolic stability and lipophilicity (logP ~2.5), as seen in ’s pyrazole derivatives. Substituting the benzyl group with electron-withdrawing moieties (e.g., 4-fluoro) may improve target binding affinity. Computational docking (e.g., AutoDock Vina) predicts interactions with enzymes like COX-2 or kinases. Bioisosteric replacement of the carboxylic acid with tetrazoles (e.g., ) balances acidity and membrane permeability .

What strategies mitigate low yields during scale-up (>10 g) of this compound?

Advanced
Optimize batch reactions by replacing DMF with greener solvents (e.g., 2-MeTHF) to simplify purification. Use continuous-flow reactors for hazardous steps (e.g., benzylation). ’s industrial-scale protocols for related oxazolo-pyridines suggest temperature-controlled (Δ±5°C) recrystallization from ethanol/water to achieve >99% purity. Track impurities (e.g., de-fluorinated byproducts) via HPLC-DAD and adjust stoichiometry of aryl halide reagents accordingly .

How can researchers address contradictions in reported biological activity data across studies?

Advanced
Discrepancies often stem from assay variability (e.g., cell line selection, incubation time). Standardize protocols using CLSI guidelines. Validate target engagement via SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay). ’s use of ESIMS and NMR for structural confirmation ensures compound integrity before testing. Cross-check with orthogonal assays (e.g., enzymatic vs. cell-based) to confirm mechanism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.